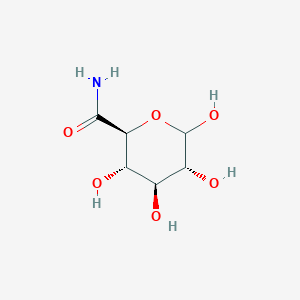
Glucopyranuronamide
Übersicht
Beschreibung
Glucopyranuronamide is a chemical compound with potential applications in various fields. It has been used in the synthesis of nucleosides, which have shown anticancer potential .
Synthesis Analysis
The synthesis of this compound-based nucleosides involves the construction of nucleosides on 5/6-azidoglycosyl or glucuronamide moieties and containing an O - or an N -dodecyl chain . The structures were planned to act via a different metabolic pathway than that of clinically used nucleoside antimetabolites .Wissenschaftliche Forschungsanwendungen
1. Potential in Cancer Therapy
Glucopyranuronamide derivatives have been explored for their potential in cancer therapy. The synthesis of novel hydroxyamides and amides containing β-D-glucopyranose or β-D-fructose units have shown antiproliferative effects in breast and colon cancer cell lines, suggesting their potential use in cancer treatment (Carreiro et al., 2016).
2. Enzyme Inhibition for Diabetes Treatment
Glycogen phosphorylase (GP), a target for Type 2 diabetes treatment, is inhibited by N-glucopyranosidic derivatives. These inhibitors are designed based on the high affinity of β-D-glucopyranose for GP and have been shown to be effective in vitro, highlighting their potential as therapeutic agents for diabetes management (Gimisis, 2010).
3. Exploring Metabolic Effects
Research has been conducted to understand the metabolic effects and potential applications of this compound-related compounds. This includes the study of glucokinase (GK) activators, which are novel therapeutic agents for Type 2 diabetes mellitus. These activators enhance the catalytic activity of GK enzyme, controlling blood glucose levels and presenting a promising avenue for diabetes treatment (Grewal et al., 2020).
4. Glucocorticoid Receptor Agonist Potential
This compound derivatives have been investigated for their role as glucocorticoid receptor agonists. These agonists could potentially separate therapeutic effects from side effects, suggesting their use in reducing inflammation and other conditions requiring glucocorticoid therapy (Schäcke et al., 2003).
5. Involvement in Glucose Metabolism
Studies have indicated the involvement of this compound-related compounds in glucose metabolism. For example, designing glucokinase activators with reduced hypoglycemia risk for type 2 diabetes treatment has been a focus, showcasing the importance of these compounds in metabolic pathways and their therapeutic potential (Pfefferkorn et al., 2011).
Wirkmechanismus
Target of Action
Glucopyranuronamide-based nucleosides are designed to interfere with nucleoside-dependent biological events . These compounds primarily target cancer cells, where they demonstrate significant antiproliferative effects .
Mode of Action
The mode of action of this compound-based nucleosides involves their interaction with cancer cells. These compounds are designed to act via alternative mechanisms of action, different from those of clinically used nucleoside antimetabolites . The inclusion of a glycosyl moiety in these compounds allows structural variations, which can be tuned for attaining better bioactivities .
Biochemical Pathways
This compound-based nucleosides may interfere with nucleic acid synthesis through inhibition of polymerases or key enzymes involved in nucleotide biosynthetic pathways . They may also incorporate into nucleic acids, disrupting their normal function .
Pharmacokinetics
The design of this compound-based nucleosides aims to overcome such issues .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells . Some molecules have shown potent anticancer activity with GI50 values similar or lower than those of standard drugs .
Biochemische Analyse
Biochemical Properties
Glucopyranuronamide plays a significant role in biochemical reactions, particularly in the synthesis of nucleoside analogs. It interacts with various enzymes and proteins, including glycosyltransferases, which facilitate the transfer of this compound to nucleoside bases . This interaction is crucial for the formation of nucleotide sugar mimetics, which are essential for the synthesis of bioactive compounds . Additionally, this compound-based compounds have shown potent antiproliferative activities in cancer cells, indicating their potential as therapeutic agents .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, this compound-based nucleosides induce apoptosis, leading to the inhibition of cell proliferation . This compound also influences cell signaling pathways and gene expression, particularly those involved in cell cycle regulation and apoptosis . Furthermore, this compound affects cellular metabolism by interfering with nucleotide biosynthetic pathways, ultimately disrupting DNA and RNA synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, such as glycosyltransferases, facilitating the transfer of this compound to nucleoside bases . This binding interaction is essential for the synthesis of nucleotide sugar mimetics, which are crucial for the formation of bioactive compounds . Additionally, this compound-based nucleosides inhibit key enzymes involved in nucleotide biosynthesis, leading to the disruption of DNA and RNA synthesis and inducing apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound-based compounds are critical factors influencing their long-term effects on cellular function . Studies have shown that these compounds maintain their antiproliferative activities over extended periods, indicating their potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound-based compounds exhibit significant antiproliferative activities without causing toxic or adverse effects . At higher doses, these compounds may induce toxicity, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have also identified threshold effects, where the efficacy of this compound-based compounds plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide biosynthesis. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of this compound to nucleoside bases . This interaction is crucial for the formation of nucleotide sugar mimetics, which are essential for the synthesis of bioactive compounds . Additionally, this compound-based compounds influence metabolic flux and metabolite levels, ultimately affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound-based compounds, ensuring their availability for biochemical reactions . The distribution of this compound within cells is also influenced by its interactions with binding proteins, which can affect its localization and accumulation . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in nucleotide biosynthesis . Additionally, this compound-based compounds may undergo post-translational modifications, such as glycosylation, which direct them to specific cellular compartments or organelles . These targeting signals are essential for the proper functioning of this compound in biochemical reactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Glucopyranuronamide can be achieved through a multi-step process involving the conversion of glucose to glucuronic acid, followed by amidation with ammonia.", "Starting Materials": [ "Glucose", "Nitric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium bisulfite", "Sodium hydroxide", "Ammonia" ], "Reaction": [ "Glucose is oxidized to glucuronic acid using nitric acid and sodium hydroxide.", "Glucuronic acid is treated with sodium nitrite and sodium bisulfite to form the corresponding amide intermediate.", "The amide intermediate is then treated with sodium hydroxide and ammonia to form Glucopyranuronamide." ] } | |
CAS-Nummer |
3789-97-7 |
Molekularformel |
C6H11NO6 |
Molekulargewicht |
193.15 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxamide |
InChI |
InChI=1S/C6H11NO6/c7-5(11)4-2(9)1(8)3(10)6(12)13-4/h1-4,6,8-10,12H,(H2,7,11)/t1-,2-,3+,4-,6+/m0/s1 |
InChI-Schlüssel |
VOIFKEWOFUNPBN-QIUUJYRFSA-N |
Isomerische SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@@H]1O)O)C(=O)N)O)O |
SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
Kanonische SMILES |
C1(C(C(OC(C1O)O)C(=O)N)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of glucopyranuronamide in the synthesis of potential anticancer agents?
A1: this compound serves as a key structural component in the synthesis of various nucleoside analogues being investigated for anticancer activity. For example, researchers have synthesized d-glucopyranuronamide-based nucleosides with N/O-dodecyl or N-propargyl substituents at the glucuronamide unit, linked to purine bases like 6-chloropurine and 4-(6-chloropurinyl)methyl triazole. [] These modifications aim to enhance the compounds' antiproliferative properties against cancer cells.
Q2: How does the structure of this compound-based nucleosides influence their anticancer activity?
A2: Structure-activity relationship (SAR) studies have revealed that modifications to the this compound moiety can significantly impact the anticancer activity of these nucleoside analogues. For instance, N-propargyl 3-O-dodecyl glucuronamide derivative with a N9-β-linked 6-chloropurine moiety showed strong activity against breast cancer cells (MCF-7). [] In contrast, a similar compound with an α-(purinyl)methyltriazole nucleoside and N7-linked 6-chloropurine showed the highest activity against chronic myeloid leukemia (K562) cells. [] These findings highlight the importance of specific structural features for targeting different cancer cell types.
Q3: What synthetic strategies are used to incorporate this compound into nucleoside analogues?
A3: Several approaches have been employed to synthesize this compound-containing nucleosides. One method involves using acetonide-protected glucofuranurono-6,3-lactone as a starting material. [] This lactone can be converted to N-substituted glycopyranuronamide precursors, which then undergo N-glycosylation with suitable purine bases. [, ] Alternatively, glucuronoamidyl azides can be used in 1,3-dipolar cycloadditions with N9- and N7-propargyl-6-chloropurines to generate the desired nucleosides. []
Q4: Can this compound be used to synthesize other types of biologically active molecules besides nucleosides?
A4: Yes, this compound derivatives have shown potential in synthesizing other bioactive compounds. For example, researchers have explored this compound-derived moenomycin analogues as potential transglycosylase inhibitors. []
Q5: What are the potential applications of this compound derivatives in medicinal chemistry?
A5: Beyond their potential as anticancer agents, this compound derivatives hold promise for various medicinal chemistry applications. Their structural similarity to naturally occurring carbohydrates makes them attractive candidates for developing glycosidase inhibitors, [] antibacterial agents, and other therapeutics targeting carbohydrate-protein interactions.
Q6: Are there any studies on the stability and formulation of this compound-based compounds?
A6: While the provided research papers don't delve deeply into stability and formulation, these aspects are crucial for developing any drug candidate. Future research should investigate the stability of this compound-based compounds under various conditions (pH, temperature, etc.) and explore suitable formulation strategies to enhance their solubility, bioavailability, and in vivo efficacy.
Q7: What analytical techniques are used to characterize and study this compound derivatives?
A7: Researchers employ various analytical techniques to characterize this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, helps determine the structure and conformation of these compounds. [] Additionally, mass spectrometry and various chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are used to identify and quantify these molecules. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





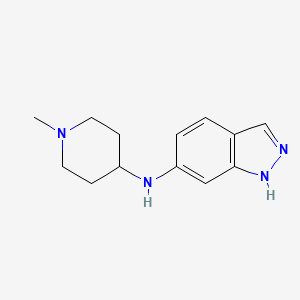
amine](/img/structure/B1461664.png)
amine](/img/structure/B1461665.png)

![Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1461668.png)
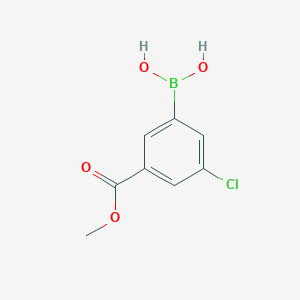
amine](/img/structure/B1461672.png)
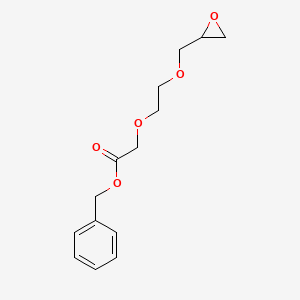
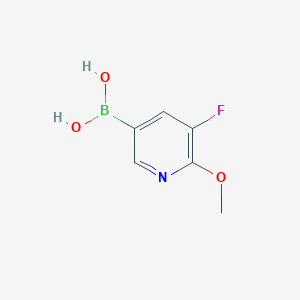
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)

